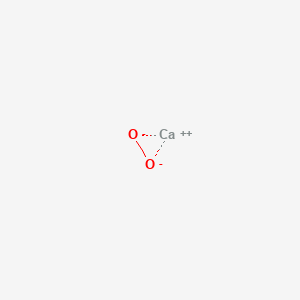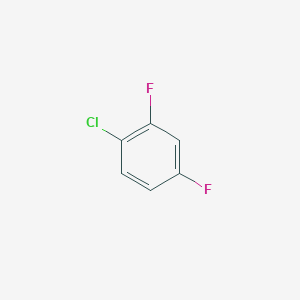
Androst-5-en-3beta-ol
Overview
Description
Androst-5-en-3beta-ol, also known as dehydroepiandrosterone, is a naturally occurring steroid hormone. It is a precursor to both androgens and estrogens, which are essential for various physiological functions. This compound is primarily produced in the adrenal glands, gonads, and brain. It plays a significant role in the biosynthesis of testosterone and estrogen, making it crucial for maintaining hormonal balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3beta-ol typically involves the reduction of dehydroepiandrosterone acetate. This process can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation. Specific strains of microorganisms, such as Rhizopus nigricans, are used to convert sterols into this compound. This biotechnological approach is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form androst-5-ene-3,17-dione. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form androst-5-ene-3beta,17beta-diol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Androst-5-ene-3,17-dione.
Reduction: Androst-5-ene-3beta,17beta-diol.
Substitution: Various ester and ether derivatives.
Scientific Research Applications
Androst-5-en-3beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in the biosynthesis of sex hormones.
Medicine: this compound is investigated for its potential therapeutic effects in conditions like adrenal insufficiency and aging.
Industry: It is used in the production of steroidal drugs and supplements.
Mechanism of Action
Androst-5-en-3beta-ol exerts its effects by serving as a precursor to androgens and estrogens. It is converted into testosterone and estradiol through enzymatic reactions involving 3beta-hydroxysteroid dehydrogenase and aromatase. These hormones then bind to their respective receptors to regulate various physiological processes, including reproductive function, immune response, and metabolism .
Comparison with Similar Compounds
Androstenediol: Androst-5-ene-3beta,17beta-diol.
Androstenedione: Androst-4-ene-3,17-dione.
Dehydroepiandrosterone: Androst-5-en-3beta-ol-17-one.
Comparison: this compound is unique due to its dual role as a precursor to both androgens and estrogens. Unlike androstenediol, which primarily converts to testosterone, this compound can be converted to both testosterone and estradiol. This makes it a versatile compound in the biosynthesis of sex hormones .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFPAZBMEUSVNA-DYKIIFRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-64-8 | |
| Record name | Androst-5-en-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C13Y7JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



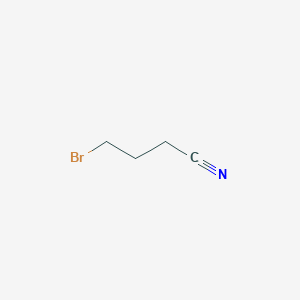
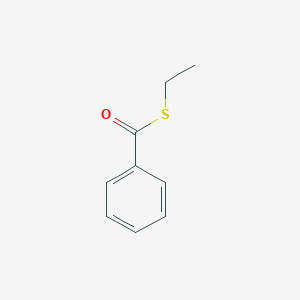
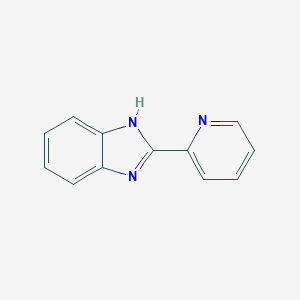


![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

